![molecular formula C19H19N5O2 B2674709 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1235098-71-1](/img/structure/B2674709.png)
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4 This compound also includes a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a benzylpiperidine moiety adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Attachment of the benzylpiperidine moiety: This step involves the acylation of the piperidine ring with a benzyl group, followed by coupling with the oxadiazole ring.
Formation of the pyrazine ring: The final step involves the construction of the pyrazine ring, which can be achieved through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]benzene: Similar structure but with a benzene ring instead of a pyrazine ring.
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]thiophene: Similar structure but with a thiophene ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine lies in its combination of a pyrazine ring with a 1,2,4-oxadiazole ring and a benzylpiperidine moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(18-22-17(23-26-18)16-13-20-8-9-21-16)24-10-6-15(7-11-24)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNCKRUAUXKRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)
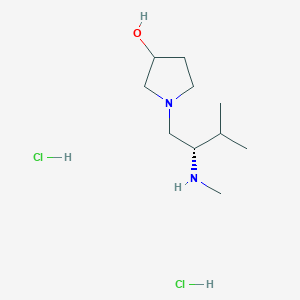
![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
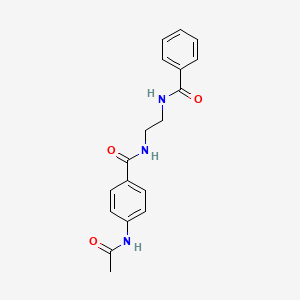

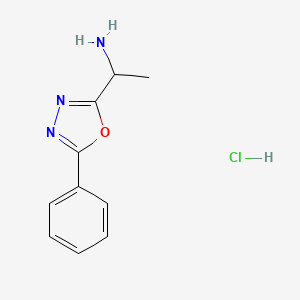

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)
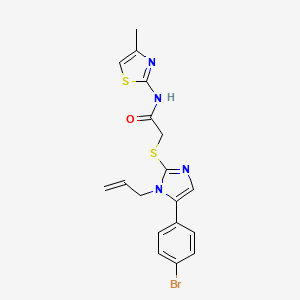
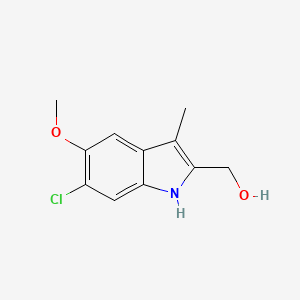
![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)
